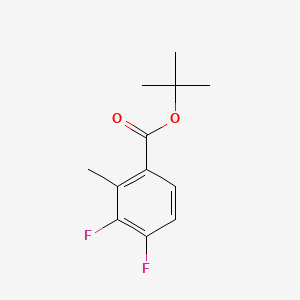
t-Butyl 3,4-difluoro-2-methylbenZoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3,4-difluoro-2-methylbenzoate is an organic compound with the molecular formula C12H15F2O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with tert-butyl, difluoro, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,4-difluoro-2-methylbenzoate typically involves the esterification of 3,4-difluoro-2-methylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually require heating under reflux to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of terthis compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been reported to enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3,4-difluoro-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine (Br2) in the presence of a catalyst such as iron (Fe) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is often used for oxidation reactions.
Major Products Formed
Substitution: Products include halogenated or nitrated derivatives of the original compound.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Tert-butyl 3,4-difluoro-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl 3,4-difluoro-2-methylbenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The difluoro groups can influence the compound’s reactivity and interaction with enzymes and other proteins .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3,4-difluorobenzoate
- Tert-butyl 2-methylbenzoate
- Tert-butyl 3,4-dimethylbenzoate
Uniqueness
Tert-butyl 3,4-difluoro-2-methylbenzoate is unique due to the presence of both difluoro and methyl groups on the benzene ring. This combination of substituents can significantly alter the compound’s chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C12H14F2O2 |
|---|---|
Peso molecular |
228.23 g/mol |
Nombre IUPAC |
tert-butyl 3,4-difluoro-2-methylbenzoate |
InChI |
InChI=1S/C12H14F2O2/c1-7-8(5-6-9(13)10(7)14)11(15)16-12(2,3)4/h5-6H,1-4H3 |
Clave InChI |
WGSGWOPHSWWFAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1F)F)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















